Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate
Overview
Description
“Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate” is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a methyl ester group (COOCH3), a propyl chain (C3H7), an amine group (NH2), and a pyridinylmethyl group (C6H4CH2) .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The predicted density is 1.095±0.06 g/cm3, and the predicted boiling point is 318.2±27.0 °C .Scientific Research Applications
1. Environmental and Pharmaceutical Metal Analyses
Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate has been utilized in environmental and pharmaceutical analyses, particularly for the separation and determination of metal ions. For example, it has been used as an ion-pairing reagent in capillary electrophoresis for analyzing metal ions like Li+, Na+, Mg2+, Ca2+, Ba2+, Ni2+, and Zn2+ in pharmaceutical vitamin preparations and various water samples (Belin & Gülaçar, 2005).
2. Synthesis of Pharmaceutical Compounds
This compound plays a role in the synthesis of pharmaceuticals, such as Dabigatran Etexilate. It is involved in reactions leading to the formation of various intermediates, ultimately contributing to the synthesis of Dabigatran Etexilate, an anticoagulant (Cheng Huansheng, 2013).
3. Formation of Acyclic and Heterocyclic Derivatives
Research has shown that reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles lead to the formation of acyclic 2-substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives (Sokolov & Aksinenko, 2010).
4. Role in Stereoselective Synthesis
The compound is instrumental in stereoselective synthesis processes, such as in the synthesis of RWJ-53308, an antagonist of the platelet fibrinogen receptor (Zhong et al., 1999).
5. Corrosion Inhibition in Industrial Applications
A derivative of this compound has been synthesized and shown to have properties as a corrosion inhibitor, useful in protecting metals like mild steel in industrial settings (Ji et al., 2016).
Mechanism of Action
Target of Action
Similar compounds such as imatinib, which also contains a pyridinylmethylamino group, have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades, and they play key roles in the control of many cellular processes .
Mode of Action
Similar compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby affecting the signal transduction cascades they control .
Biochemical Pathways
By analogy with similar compounds, it can be inferred that the compound may affect pathways controlled by tyrosine kinases . These pathways are involved in a variety of cellular processes, including cell growth and differentiation .
Pharmacokinetics
The compound’s molecular weight (19423) and predicted density (1095 g/cm3) are provided , which could influence its pharmacokinetic properties.
Result of Action
If the compound acts similarly to imatinib, it could potentially inhibit the activity of tyrosine kinases, thereby affecting the cellular processes they control .
Properties
IUPAC Name |
methyl 3-(pyridin-4-ylmethylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-10(13)4-7-12-8-9-2-5-11-6-3-9/h2-3,5-6,12H,4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAFFBYTWQDDTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.